

# An In-depth Technical Guide to Anilide Nomenclature, Classification, and Analysis

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## Compound of Interest

Compound Name:	Anilix
CAS No.:	8072-20-6
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of anilides, a significant class of organic compounds with wide-ranging applications in pharmaceuticals, agriculture, and materials science. We will delve into the core principles of their nomenclature, explore their classification based on structural and functional characteristics, present relevant quantitative data, and provide detailed experimental protocols for their synthesis and analysis.

## Nomenclature of Anilides

Anilides are amide derivatives of aniline, structurally characterized by a phenyl group attached to the nitrogen atom of an amide functionality ( $R-C(=O)-NH-C_6H_5$ ).<sup>[1][2]</sup> The naming of these compounds follows systematic IUPAC recommendations, although historical common names are still prevalent in literature and industry.<sup>[1]</sup>

## IUPAC Nomenclature

The systematic IUPAC approach names anilides as N-phenyl derivatives of the parent amide.<sup>[1]</sup> The name is constructed by adding the prefix "N-phenyl" to the name of the corresponding

amide.

- Example 1: The anilide derived from acetic acid (ethanoic acid) is named N-phenylacetamide.[1]
- Example 2: The anilide derived from benzoic acid is named N-phenylbenzamide.[1]

This system provides an unambiguous name for every distinct molecular structure.[3]

## Common Nomenclature

Traditional nomenclature, which is widely accepted, replaces the "-amide" suffix of the parent amide with "-anilide".[1]

- Example 1:N-phenylacetamide is commonly known as acetanilide.[4]
- Example 2:N-phenylbenzamide is commonly known as benzanilide.[1]

Due to their historical significance, these common names are frequently used for simpler anilide structures.[1]

## Classification of Anilides

Anilides can be classified based on their chemical structure or their biological function and mechanism of action.

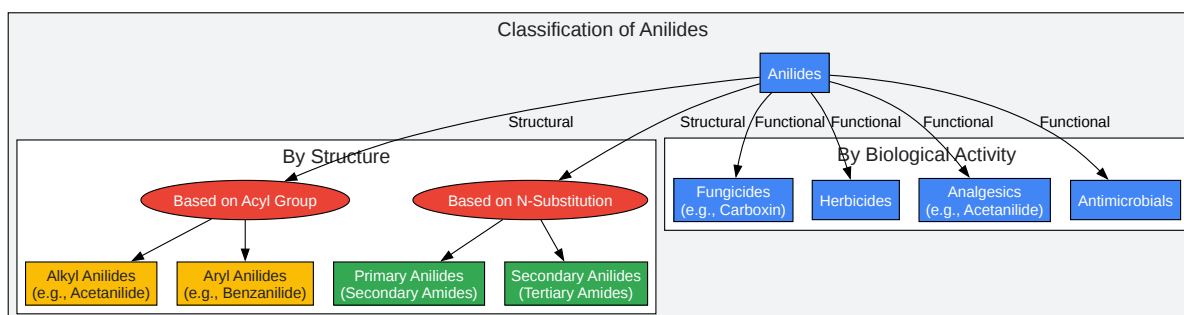
### Structural Classification

Structural classification is primarily based on the nature of the substituents on the acyl group and the amide nitrogen.

- Based on the Acyl Group:
  - Alkyl Anilides: The acyl group is derived from an aliphatic carboxylic acid. Acetanilide (R = CH<sub>3</sub>) is a prime example.[1]
  - Aryl Anilides: The acyl group is derived from an aromatic carboxylic acid. Benzanilide (R = C<sub>6</sub>H<sub>5</sub>) is a representative compound.[1]

- Based on Substitution at the Nitrogen Atom:
  - Primary Anilides: The nitrogen atom is bonded to the phenyl group, the acyl group, and one hydrogen atom ( $R-C(O)-NH-C_6H_5$ ). These are technically secondary amides.[1]
  - Secondary Anilides: The nitrogen atom is further substituted with an alkyl or aryl group ( $R-C(O)-NR'-C_6H_5$ ), making them tertiary amides.[1]

The following diagram illustrates the structural classification of anilides.



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**Figure 1:** Classification scheme for anilide compounds.

## Classification by Biological Activity

Anilide derivatives exhibit a vast array of pharmacological and biological activities, forming the basis for their functional classification.[5]

- Analgesics and Antipyretics: Acetanilide was one of the first synthetic fever-reducing and pain-relieving drugs, though its use was later curtailed due to toxicity.[1][5] Its active metabolite, p-hydroxyacetanilide, is the well-known and safer drug acetaminophen (paracetamol).[1]
- Fungicides: Carboxin (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide) is a systemic fungicide used for seed treatment to protect crops from fungal pathogens.[1]
- Herbicides: Several anilides are used as herbicides to control weeds in agriculture.[2][6]
- Antimicrobial Agents: Many anilide derivatives have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi.[7][8] Nitro group-containing anilides have shown potential as antidepressants, anticancer, and anti-HIV-I agents.[9]
- Anticancer Agents: Certain anilide-based compounds have been investigated as antimicrotubule agents for cancer therapy.[10]
- AMPK Modulators: A new class of anilide and anilide-like compounds has been discovered as direct modulators of AMP-activated protein kinase (AMPK), a key regulator in cellular energy homeostasis.[11]

## Quantitative Data Presentation

This section summarizes key quantitative data for representative anilides, covering physicochemical properties and biological activity.

Table 1: Physicochemical Properties of Acetanilide

Property	Value	Reference
IUPAC Name	N-phenylacetamide	[1]
Common Name	Acetanilide	[1]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO	[12]
Melting Point	114 °C	[1]

| Water Solubility (25°C) | ~0.5 g / 100 mL [\[1\]](#) |

Table 2: Biological Activity of Selected Salicylanilide-Based Peptidomimetics<sup>[8]</sup>

Compound ID	Target Organism/Cell Line	Activity Metric	Value (µM)
3e	<b>M. tuberculosis H37Ra</b>	<b>MIC</b>	<b>35.8</b>
3e	THP-1 (Cytotoxicity)	IC <sub>50</sub>	>10
3f	S. aureus (MRSA 63718)	MIC	2.34
3f	E. faecalis (VRE 342B)	MIC	4.66
3f	M. tuberculosis H37Ra	MIC	18.7
3f	THP-1 (Cytotoxicity)	IC <sub>50</sub>	1.4

MIC: Minimum Inhibitory Concentration; IC<sub>50</sub>: Half-maximal Inhibitory Concentration.<sup>[8]</sup>

Table 3: Method Detection Limits (MDLs) for Selected Anilines by GC-NPD<sup>[13]</sup>

Compound	CAS No.	MDL (µg/L) in Water
<b>Aniline</b>	<b>62-53-3</b>	<b>2.3</b>
2-Chloroaniline	95-51-2	1.4
4-Chloroaniline	106-47-8	0.66
3,4-Dichloroaniline	95-76-1	1.1
2-Nitroaniline	88-74-4	2.3
4-Nitroaniline	100-01-6	1.4

Data from EPA Method 8131.<sup>[13]</sup>

## Experimental Protocols

The synthesis of acetanilide from aniline is a classic and fundamental procedure in organic chemistry that illustrates the formation of the anilide linkage.

### Synthesis and Purification of Acetanilide

This protocol details the acetylation of aniline using acetic anhydride, followed by purification of the product via recrystallization.<sup>[14]</sup>

**Reaction Principle:** The synthesis is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of aniline attacks an electrophilic carbonyl carbon of acetic anhydride.<sup>[1][14]</sup> A tetrahedral intermediate is formed, which then collapses to yield acetanilide and acetic acid as a byproduct.<sup>[14]</sup>

Materials and Reagents:

- Aniline
- Acetic anhydride
- Concentrated Hydrochloric Acid (HCl)
- Sodium acetate
- Deionized water
- Ethanol (95%)
- Standard laboratory glassware (beakers, Erlenmeyer flasks, Buchner funnel)
- Vacuum filtration apparatus
- Ice bath
- Heating mantle or hot plate

Protocol:

## Part A: Synthesis of Crude Acetanilide[14][15][16]

- Preparation of Aniline Solution: In a fume hood, add 0.5 mL of aniline to a 50 mL Erlenmeyer flask containing 15 mL of deionized water. Add 0.45 mL of concentrated HCl and swirl to dissolve the aniline.
- Preparation of Reagent Solutions: In a separate beaker, prepare a solution of 0.53 g of sodium acetate in 3 mL of water. In a small test tube, measure 0.6 mL of acetic anhydride.
- Acetylation Reaction: To the aniline hydrochloride solution, add the 0.6 mL of acetic anhydride. Swirl the flask to ensure mixing. Immediately add the sodium acetate solution to the mixture.
- Precipitation: The solution will turn white as crude acetanilide precipitates. Cool the reaction mixture in an ice bath for 15-20 minutes to maximize crystal formation.[14]
- Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold water.[14]

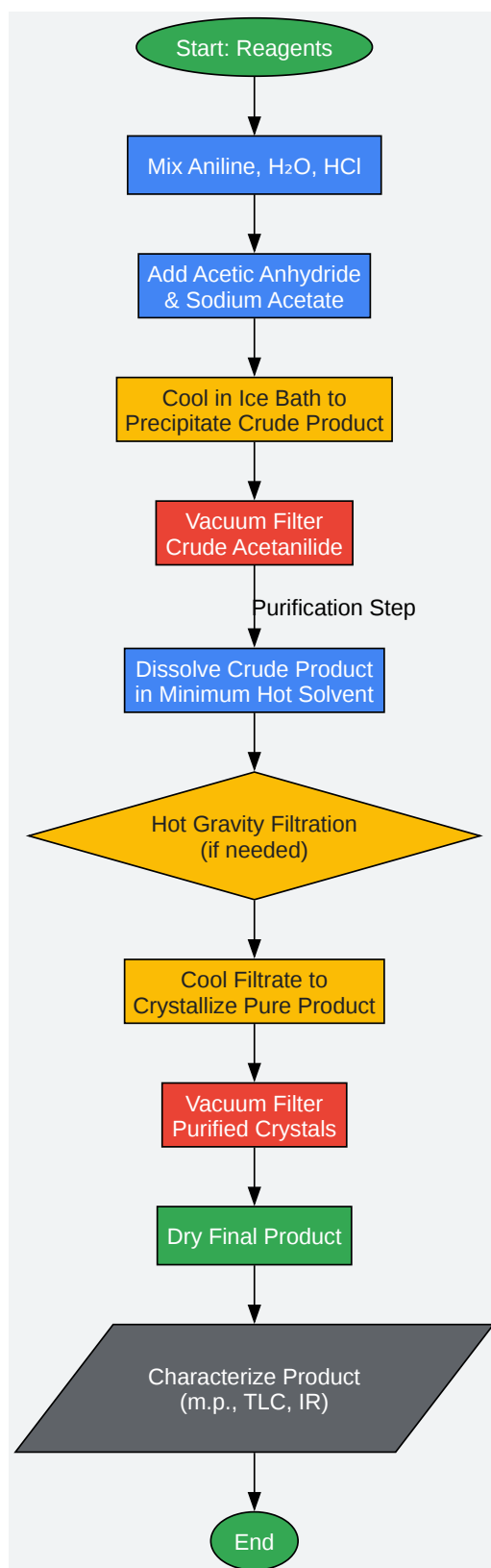
## Part B: Purification by Recrystallization[12][14]

- Dissolution: Transfer the crude acetanilide to a 100 mL beaker. Add a minimal amount of hot water (or a 95% ethanol/water mixture) and heat gently while stirring until the solid completely dissolves.[15]
- Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.
- Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystal formation begins, place the beaker in an ice bath to complete the crystallization process.
- Final Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a minimal amount of ice-cold water.[14]
- Drying: Allow the crystals to dry completely on the filter paper or a watch glass.

## Part C: Characterization[15]

- **Melting Point:** Determine the melting point of the purified acetanilide. A sharp melting point close to the literature value (114 °C) indicates high purity.[1]
- **Thin Layer Chromatography (TLC):** Spot the starting material (aniline) and the purified product on a TLC plate and elute with an appropriate solvent system. Compare the R<sub>f</sub> values.
- **Infrared (IR) Spectroscopy:** Acquire an IR spectrum of the product. Key peaks to identify include the N-H stretch (~3300 cm<sup>-1</sup>), C=O stretch of the amide (~1660 cm<sup>-1</sup>), and aromatic C-H stretches.

The following diagram illustrates the general workflow for this experiment.



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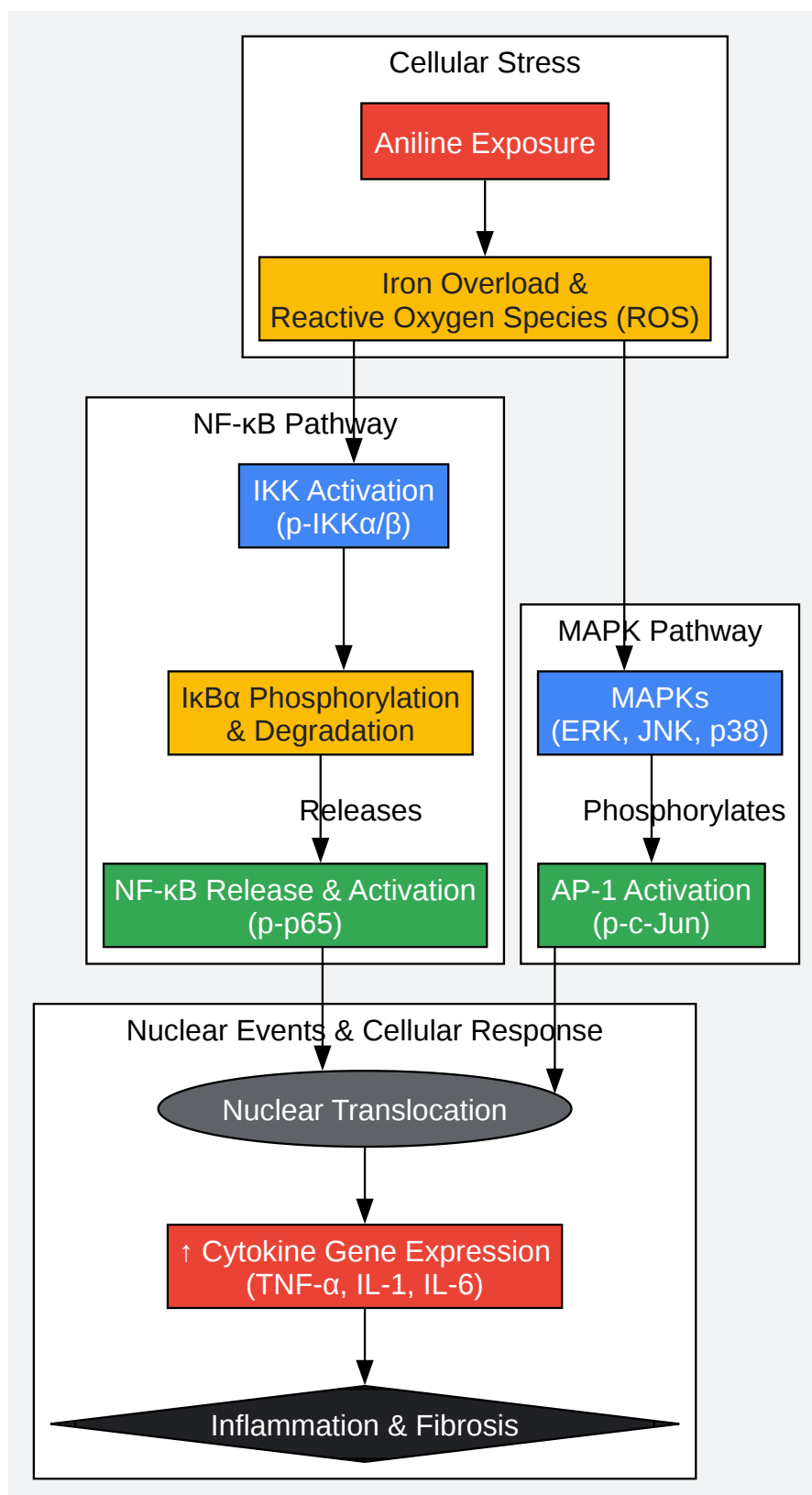
**Figure 2:** Experimental workflow for acetanilide synthesis and purification.

## Biological Signaling Pathways

While anilides have diverse mechanisms of action depending on their specific structure, the parent compound, aniline, is known to induce toxicity through specific signaling cascades. Understanding these pathways is crucial for drug development professionals assessing the metabolic fate and potential toxicity of anilide-based drug candidates.

Aniline exposure can lead to iron overload and oxidative stress in the spleen.[17][18] This oxidative stress activates key transcription factors like NF- $\kappa$ B and AP-1 through the phosphorylation of upstream kinases, including IKK and MAPKs.[17][18] The activation of these pathways leads to the upregulation of fibrogenic and inflammatory cytokines (e.g., IL-1, IL-6, TNF- $\alpha$ ), which can contribute to spleen toxicity and fibrosis.[17][18]

The diagram below outlines the key events in this aniline-induced signaling cascade.



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**Figure 3:** Aniline-induced oxidative stress signaling pathway.

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